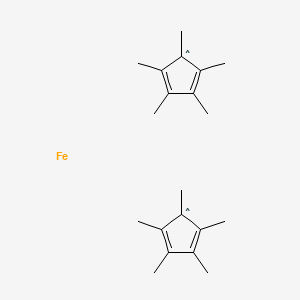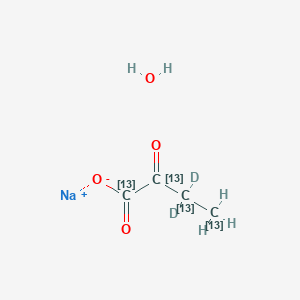
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is a labeled compound used primarily in scientific research. It is a derivative of butanoic acid, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This isotopic labeling makes it a valuable tool in various biochemical and physiological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves multiple steps. The starting material is typically a butanoic acid derivative, which undergoes isotopic substitution reactions to replace specific hydrogen and carbon atoms with deuterium and carbon-13. The reaction conditions often require the use of deuterated reagents and catalysts to facilitate the isotopic exchange.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic labeling is precise and consistent.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the deuterium or carbon-13 labeled atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes where isotopic labeling provides insights into the behavior of compounds under various conditions.
Mecanismo De Acción
The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves its incorporation into biochemical pathways where it acts as a labeled analog of naturally occurring compounds. The deuterium and carbon-13 labels allow researchers to track its movement and transformation within these pathways, providing detailed information on the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2,2-dideuterio-2-hydroxyethanethiolate
- Sodium;ethyl 3-oxobutanoate
- Sodium,ethyl 3-oxobutanoate
- 2,2-dideuterio-3-oxobutanoic acid ethyl ester
- 2,2-dideuterio-3-oxobutanoic acid methyl ester
Uniqueness
What sets sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate apart from similar compounds is its specific isotopic labeling, which provides unique insights into biochemical and physiological processes. The combination of deuterium and carbon-13 labels allows for more precise tracking and analysis compared to compounds labeled with only one type of isotope.
Propiedades
Fórmula molecular |
C4H7NaO4 |
|---|---|
Peso molecular |
148.069 g/mol |
Nombre IUPAC |
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate |
InChI |
InChI=1S/C4H6O3.Na.H2O/c1-2-3(5)4(6)7;;/h2H2,1H3,(H,6,7);;1H2/q;+1;/p-1/i1+1,2+1D2,3+1,4+1;; |
Clave InChI |
PVLJVKQSCAHPPR-WVMSAXHDSA-M |
SMILES isomérico |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].O.[Na+] |
SMILES canónico |
CCC(=O)C(=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate](/img/structure/B12059704.png)

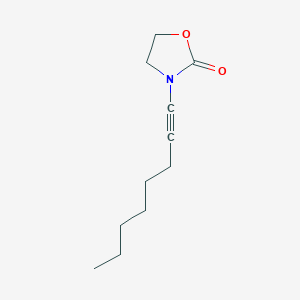

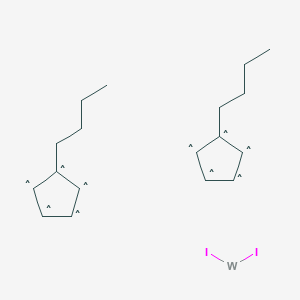
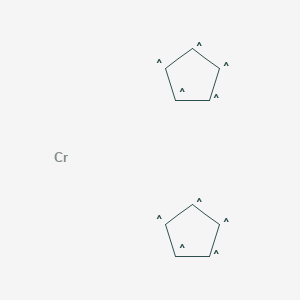



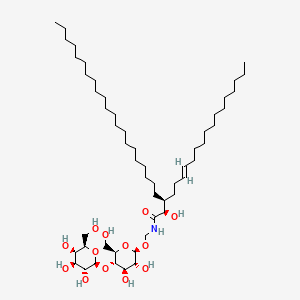

![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
